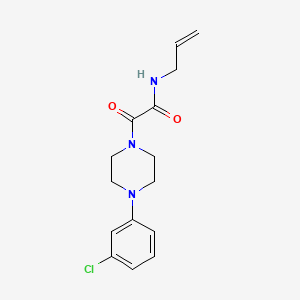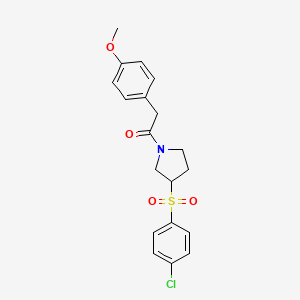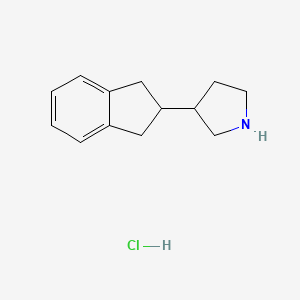
3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride” is a chemical compound. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of such compounds often involves cycloaddition reactions . For example, a one-pot synthesis of dihydro-1H-pyrrolizine derivatives via [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols, has been described .科学的研究の応用
Synthesis Methodology
- A study described a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its significant importance in medicinal chemistry and proposing a novel synthesis technique based on catalytic hydrogenation. This compound plays a pivotal role in the medicinal chemistry sector due to its rigid diamine structure (Smaliy et al., 2011).
Biological and Medicinal Relevance
- Pyrrolidines, of which 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine can be considered a derivative, are known for their biological effects. Many are utilized in medicine, and their study is deemed crucial for modern science. The synthesis of pyrrolidines through [3+2] cycloaddition processes has been explored, revealing their potential utility in fields such as medicine, dye production, and agrochemical industries (Żmigrodzka et al., 2022).
Chemical Structure and Interactions
- The compound triprolidinium cation, similar in structure to 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine, was studied, revealing how the protonation of the pyrrolidine and pyridine groups affects the crystal structure and intermolecular interactions, such as N—H⋯O, O—H⋯O, and C—H⋯O interactions, along with π–π interactions. These interactions are fundamental for understanding the compound's behavior in various chemical contexts (Dayananda et al., 2012).
Reactivity and Potential Applications
- Research on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound with a pyrrolidine structure, indicated its potential role in non-linear optics due to its hyperpolarizability. The study encompassed a wide array of analyses, including reactivity studies, local reactive properties calculations, and stability assessments in water, indicating its applicability in various scientific fields, including the development of anti-cancer drugs (Murthy et al., 2017).
Pyrrolidine Derivatives and Interaction Studies
- The synthesis and antimicrobial evaluation of various pyrrolidine derivatives have been extensively studied, highlighting the chemical versatility and biological relevance of this class of compounds. These studies are vital in understanding the broader implications and potential applications of 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride in related fields (Kumar et al., 2017).
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The study on 5-ppdi suggests that the metabolism of similar compounds can be influenced by factors such as the stereochemistry of the molecule .
特性
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-8-13(7-10(11)3-1)12-5-6-14-9-12;/h1-4,12-14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOJPCBOVESCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
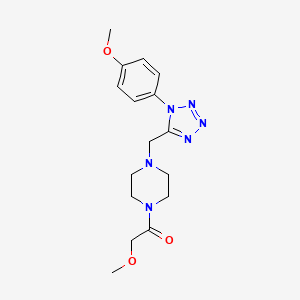
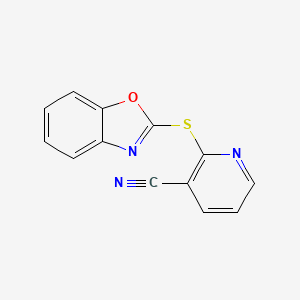
![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)
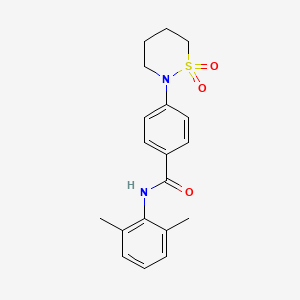
![Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2830799.png)
![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)
![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2830808.png)
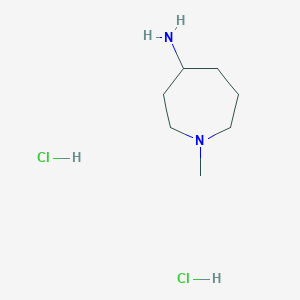
![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)
